molecular formula C15H22O B7973386 1-(3,5-Dimethylphenyl)heptan-1-one

1-(3,5-Dimethylphenyl)heptan-1-one

Cat. No.: B7973386
M. Wt: 218.33 g/mol
InChI Key: SQHGWLXPWAWTHE-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)heptan-1-one is an organic compound with the molecular formula C15H22O It belongs to the class of aromatic ketones, characterized by the presence of a ketone group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)heptan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dimethylbenzene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 3,5-dimethylbenzoic acid.

    Reduction: Formation of 1-(3,5-dimethylphenyl)heptanol.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

1-(3,5-Dimethylphenyl)heptan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)heptan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

1-(3,5-Dimethylphenyl)heptan-1-one can be compared with other aromatic ketones such as:

    1-(3,5-Dimethoxyphenyl)heptan-1-one: Similar in structure but with methoxy groups instead of methyl groups, leading to different chemical and biological properties.

    1-(3,5-Dichlorophenyl)heptan-1-one:

Uniqueness: The presence of methyl groups in this compound imparts specific steric and electronic effects, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs and valuable for targeted applications.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)heptan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-4-5-6-7-8-15(16)14-10-12(2)9-13(3)11-14/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHGWLXPWAWTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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